molecular formula C8H8ClN3OS B6351025 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (HCl) CAS No. 1993195-58-6

3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (HCl)

Cat. No. B6351025
CAS RN: 1993195-58-6
M. Wt: 229.69 g/mol
InChI Key: SLUSAFLYCRHESI-UHFFFAOYSA-N
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Description

3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of quinazoline, a class of organic compounds. It has been studied for its potential in forming complexes with metals like Rh (III), Ru (III), and Ag (I) in the presence of piperidine .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-disubstituted mercapto quinazolines with various aldehydes such as 2-hydroxy benzaldehyde (HBAMQ), 2-hydroxy naphthaldehyde (HNAMQ), pyridine-2-carboxaldehyde (PMAMQ), and thiophen-2-carboxaldehyde (TMAMQ) .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its complexes were characterized by elemental analysis, magnetic data, and spectroscopic techniques like UV-Visible, IR and 1 H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-disubstituted mercapto quinazolines with various aldehydes, followed by complexation with metals like Rh (III), Ru (III), and Ag (I) in the presence of piperidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its complexes were determined by physicochemical methods during the characterization process .

properties

IUPAC Name

3-amino-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS.ClH/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13;/h1-4H,9H2,(H,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUSAFLYCRHESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride

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